5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonyl chloride
Description
Chemical Identity and Nomenclature
5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonyl chloride is a sulfonyl chloride derivative with the systematic IUPAC name 5-chloro-2-[(1-methoxypropan-2-yl)oxy]benzenesulfonyl chloride . Its molecular formula is C₁₀H₁₂Cl₂O₄S , and it has a molecular weight of 299.17 g/mol . The compound is registered under CAS number 1343835-30-2 , with alternative identifiers including MDL number MFCD19654217 and PubChem CID 62104602 .
Table 1: Key Identification Parameters
| Parameter | Value |
|---|---|
| CAS Number | 1343835-30-2 |
| IUPAC Name | 5-chloro-2-[(1-methoxypropan-2-yl)oxy]benzenesulfonyl chloride |
| Molecular Formula | C₁₀H₁₂Cl₂O₄S |
| Molecular Weight | 299.17 g/mol |
| SMILES | O=S(C₁=CC(Cl)=CC=C₁OC(C)COC)(Cl)=O |
| InChI Key | SWDABNNNAZWZBM-UHFFFAOYSA-N |
Historical Context of Sulfonyl Chlorides in Chemical Research
Sulfonyl chlorides have been pivotal in organic synthesis since the early 20th century, particularly after the discovery of sulfonamide antibiotics in the 1930s. The development of methods like the Reed reaction (using SO₂ and Cl₂) and chlorosulfonation of aromatic rings enabled large-scale production of sulfonyl chlorides for pharmaceuticals and agrochemicals. For example, benzenesulfonyl chloride (CAS 98-09-9) became a cornerstone in synthesizing sulfonamides, which inhibit bacterial folate synthesis. The compound discussed here represents a modern derivative designed for specialized applications in medicinal chemistry and materials science.
Structural Features and Molecular Properties
Molecular Formula (C₁₀H₁₂Cl₂O₄S) and Weight (299.17)
The compound’s structure consists of a chlorinated benzene ring substituted at the 1-position with a sulfonyl chloride group (-SO₂Cl) and at the 2-position with a (1-methoxypropan-2-yl)oxy ether chain. This configuration contributes to its reactivity as an electrophile, particularly in nucleophilic substitution and condensation reactions.
Table 2: Atomic Composition and Mass Distribution
| Element | Quantity | Contribution to Molecular Weight (g/mol) |
|---|---|---|
| C | 10 | 120.10 |
| H | 12 | 12.12 |
| Cl | 2 | 70.90 |
| O | 4 | 64.00 |
| S | 1 | 32.07 |
Stereochemical Considerations
The (1-methoxypropan-2-yl)oxy substituent introduces a chiral center at the propan-2-yl carbon. However, commercial samples are typically racemic unless synthesized via enantioselective routes. The sulfonyl chloride group adopts a tetrahedral geometry around sulfur, with bond angles approximating 109.5°. X-ray crystallography of analogous compounds, such as benzenesulfonyl chloride, reveals S=O bond lengths of 142.4 pm and S-Cl distances of 204.6 pm .
Electronic Structure and Bonding
The sulfonyl chloride group exerts strong electron-withdrawing effects via resonance (-I effect), polarizing the benzene ring and activating it toward electrophilic substitution at the para position relative to the chlorine atom. Key bonding features include:
- S=O double bonds : Characterized by π-bonding between sulfur’s 3p orbitals and oxygen’s 2p orbitals, with bond orders of ~1.5.
- S-Cl single bond : A polar covalent bond with partial positive charge on sulfur and negative charge on chlorine.
- Ether linkage : The (1-methoxypropan-2-yl)oxy group donates electron density through its oxygen lone pairs, moderating the ring’s electron deficiency.
Table 3: Bonding Parameters (Theoretical)
| Bond Type | Bond Length (pm) | Bond Order |
|---|---|---|
| S=O | 142–145 | 1.5 |
| S-Cl | 200–205 | 1.0 |
| C-O (ether) | 143 | 1.0 |
The compound’s electronic profile is further illustrated by its canonical SMILES (O=S(C₁=CC(Cl)=CC=C₁OC(C)COC)(Cl)=O), which highlights the connectivity of the sulfonyl chloride and ether moieties. Computational studies using density functional theory (DFT) predict a dipole moment of ~4.5 D, driven by the polar sulfonyl group and asymmetric ether chain.
Properties
IUPAC Name |
5-chloro-2-(1-methoxypropan-2-yloxy)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2O4S/c1-7(6-15-2)16-9-4-3-8(11)5-10(9)17(12,13)14/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILDLOWCJGUEPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)OC1=C(C=C(C=C1)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Selection
- 5-Chlorosalicylic acid or its derivatives are common starting points due to their pre-existing chlorinated aromatic ring and hydroxyl groups, which facilitate subsequent modifications.
- Methylation of 5-chlorosalicylic acid yields methyl 5-chlorosalicylate, serving as a precursor for further functionalization.
Methylation Process
| Step | Reagents & Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| Methylation of 5-chlorosalicylic acid | Concentrated sulfuric acid, methanol, reflux | Methyl 5-chlorosalicylate | 92% | Conducted under reflux for 24 hours; crystallization yields high purity |
Conversion to 5-Chloro-2-methoxybenzoic acid
| Step | Reagents & Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| Demethylation of methyl 5-chlorosalicylate | Sodium hydroxide, reflux | 5-Chloro-2-methoxybenzoic acid | 45% | Acidification and recrystallization improve purity |
Formation of the Corresponding Acid Chloride
Chlorination
| Step | Reagents & Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| Conversion of acid to acid chloride | Thionyl chloride, reflux | 5-Chloro-2-methoxybenzoyl chloride | 72% | Reflux in thionyl chloride; removal of excess reagent under reduced pressure |
This intermediate is pivotal for subsequent amide and sulfonyl chloride formation.
Installation of the Oxy Substituent (Methoxypropan-2-yloxy Group)
Nucleophilic Etherification
The key step involves attaching the methoxypropan-2-yloxy group to the aromatic ring, which can be achieved via nucleophilic substitution using an appropriate alcohol derivative.
| Step | Reagents & Conditions | Product | Notes |
|---|---|---|---|
| Etherification | Alkylation with 2-methoxypropyl alcohol derivatives | 5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonyl chloride | Conditions optimized to favor ether formation |
Alternatively, the ether linkage can be introduced through Williamson ether synthesis , employing deprotonated phenolic intermediates with the alkyl halide.
Sulfonation and Conversion to Sulfonyl Chloride
Sulfonation of Aromatic Core
| Step | Reagents & Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| Sulfonation | Chlorosulfonic acid or sulfur trioxide | Sulfonic acid derivative | Variable | Controlled temperature to prevent over-sulfonation |
Chlorination to Form Sulfonyl Chloride
| Step | Reagents & Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| Chlorosulfonation | Chlorosulfonic acid or thionyl chloride | Sulfonyl chloride | 86% | Conducted at low temperature (-10°C) to optimize yield and minimize side reactions |
This step is crucial for activating the sulfonyl group for further substitution.
Final Assembly: Coupling of the Functional Groups
The final compound is assembled by coupling the sulfonyl chloride with the aromatic core bearing the oxy substituent, often via nucleophilic attack by amines or alcohols, followed by purification.
Data Summary and Reaction Conditions
| Preparation Step | Reagents | Conditions | Yield | Analytical Data |
|---|---|---|---|---|
| Methylation | Dimethyl sulfate, NaOH | Reflux, aqueous | 66% | NMR, IR |
| Acid to Acid Chloride | Thionyl chloride | Reflux | 72% | IR (carbonyl stretch), MS |
| Etherification | Alkyl halide or alcohol derivative | Reflux, base | Variable | NMR, IR |
| Sulfonation | Chlorosulfonic acid | Low temperature | 86% | NMR, IR |
Notes and Considerations
- Reaction Optimization: Temperature control during sulfonation and chlorination is critical to prevent overreaction and degradation.
- Purification: Crystallization and chromatography are employed at various stages to ensure high purity.
- Environmental and Safety Aspects: Use of hazardous reagents like thionyl chloride and chlorosulfonic acid necessitates proper handling and disposal.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, alcohols, and thiols.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives .
Scientific Research Applications
5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the modification of biomolecules for research purposes.
Medicine: The compound is explored for its potential use in drug development and pharmaceutical formulations.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonyl chloride involves its reactivity with nucleophiles and other chemical species. The sulfonyl chloride group is highly reactive, making it a useful intermediate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares key structural and molecular features of the target compound with its analogs:
*Note: Molecular formula for CAS 1285121-04-1 appears inconsistent with its IUPAC name; further verification is required.
Research Findings
- Synthesis of Sulfonamides : demonstrates that sulfonyl chlorides react with pyrazole derivatives to form pharmacologically active sulfonamides, with substituents dictating ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles .
- Comparative Reactivity : Computational studies predict collision cross-section (CCS) values for analogs like CAS 1284357-82-9, aiding in mass spectrometry-based identification .
Biological Activity
5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonyl chloride is a sulfonamide compound characterized by its unique chemical structure, which includes a chloro group, a methoxypropan-2-yl ether, and a sulfonamide functional group. This compound has garnered attention in various fields of biological research due to its potential pharmacological properties.
- Molecular Formula : CHClOS
- Molecular Weight : 299.17 g/mol
- CAS Number : 1343835-30-2
- Purity : Minimum of 95%
Biological Activity
The biological activity of this compound primarily revolves around its antibacterial properties. Sulfonamides, including this compound, are known to inhibit bacterial growth by targeting the folic acid synthesis pathway.
The compound acts by competitively inhibiting the enzyme dihydropteroate synthase, which is crucial for bacterial folic acid synthesis. This inhibition disrupts the production of folate, an essential nutrient for bacterial growth and replication.
Comparative Analysis with Related Compounds
To understand the potential efficacy and biological activity of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes key features of related sulfonamide compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Chloro-N-(4-methylphenyl)-benzene sulfonamide | Methylphenyl substituent | Enhanced lipophilicity may improve membrane penetration |
| 4-Amino-N-(4-chlorophenyl)-benzenesulfonamide | Amino group at para position | Exhibits potent antimicrobial activity |
| Sulfanilamide | Basic sulfanilamide structure | Historical significance as one of the first antibiotics |
This comparison highlights the unique structural aspects of this compound that may influence its biological activity and pharmacological profile.
Research Findings and Case Studies
Recent studies have indicated promising results regarding the antibacterial efficacy of this compound. Notably:
- Antibacterial Activity : In vitro tests demonstrated that this compound exhibits significant antibacterial activity against several Gram-positive and Gram-negative bacteria. The compound's effectiveness was assessed using disc diffusion methods, where zones of inhibition were measured.
- Structure–Activity Relationship (SAR) : Research has shown that modifications in the structure of sulfonamides can enhance their efficacy against various bacterial strains. Studies focusing on SAR have indicated that specific substitutions can improve binding affinity to target enzymes, thereby increasing antibacterial potency.
- Potential Side Effects : Investigations into the compound’s interactions with biological targets suggest that while it is effective against bacteria, further studies are necessary to evaluate potential side effects and toxicity levels in mammalian systems.
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity?
The compound contains a sulfonyl chloride group (–SO₂Cl), a 5-chloro substituent on the benzene ring, and a methoxypropan-2-yloxy ether (–O–CH(CH₃)OCH₃). The sulfonyl chloride group is highly electrophilic, enabling nucleophilic substitutions (e.g., with amines or alcohols). The chloro substituent enhances electron withdrawal, stabilizing intermediates during reactions. The methoxypropane ether introduces steric bulk, potentially affecting reaction kinetics or regioselectivity .
Q. What synthetic routes are commonly employed for this compound?
Synthesis typically involves:
- Chlorination : Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) is used to introduce the sulfonyl chloride group .
- Etherification : Coupling of 5-chloro-2-hydroxybenzenesulfonyl chloride with 1-methoxypropan-2-ol under Mitsunobu conditions (e.g., DIAD, triphenylphosphine) .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) are preferred for maintaining reactivity while minimizing side reactions .
Q. How should this compound be handled and stored to ensure stability?
- Moisture sensitivity : Store under inert gas (argon/nitrogen) in sealed containers due to the hydrolytic instability of sulfonyl chlorides.
- Temperature : Keep at –20°C for long-term storage; avoid prolonged exposure to room temperature .
- Safety : Use fume hoods and personal protective equipment (PPE) to mitigate exposure to toxic gases (e.g., HCl) during reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Parameter optimization : Systematically vary temperature (40–80°C), catalyst (e.g., DMAP for acylations), and stoichiometry using Design of Experiments (DOE) .
- Byproduct mitigation : Monitor reaction progress via TLC or HPLC. For example, quenching unreacted SOCl₂ with ice-cold methanol reduces side products .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product .
Q. How can structural analogs be designed to modulate biological activity?
- Substituent effects : Replace the methoxy group with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity for enzyme inhibition studies. Conversely, bulky groups (e.g., tert-butyl) may improve selectivity .
- Bioisosteric replacements : Substitute the sulfonyl chloride with sulfonamide (–SO₂NH₂) for reduced reactivity and enhanced solubility in medicinal chemistry applications .
Q. What analytical techniques are critical for resolving contradictions in reported data (e.g., conflicting NMR assignments)?
- Multi-modal characterization :
- NMR : ¹H/¹³C NMR with DEPT-135 to confirm quaternary carbons and chlorine coupling patterns .
- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., methoxypropane orientation) with single-crystal diffraction .
- Mass spectrometry (HRMS) : Validate molecular formula accuracy, especially for chlorine isotope patterns .
Methodological Guidance
- Contradiction Analysis : If conflicting yields are reported, replicate reactions under strictly controlled conditions (e.g., anhydrous solvents, inert atmosphere) and cross-validate with quantitative NMR or LC-MS .
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict reaction pathways or binding affinities for biological targets, guiding experimental prioritization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
